molecular formula C10H8ClFO B13422102 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride CAS No. 361211-23-6

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride

Cat. No.: B13422102
CAS No.: 361211-23-6
M. Wt: 198.62 g/mol
InChI Key: YYQDZLISSBYUED-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropanecarbonyl chloride, where a fluorophenyl group is attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride1-(3-Fluorophenyl)cyclopropanecarbonyl chloride\text{3-Fluorophenylmagnesium bromide} + \text{Cyclopropanecarbonyl chloride} \rightarrow \text{this compound} 3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride→1-(3-Fluorophenyl)cyclopropanecarbonyl chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common reagents used in these reactions include Grignard reagents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds such as:

    1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: Similar structure but with the fluorine atom in the para position.

    Cyclopropanecarbonyl chloride: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.

    1-(2-Fluorophenyl)cyclopropanecarbonyl chloride: Fluorine atom in the ortho position, which may affect its reactivity and applications.

The uniqueness of this compound lies in the position of the fluorine atom, which can influence its chemical properties and reactivity.

Properties

CAS No.

361211-23-6

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2

InChI Key

YYQDZLISSBYUED-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)C(=O)Cl

Origin of Product

United States

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